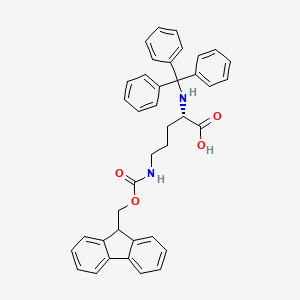
Trt-Orn(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trt-Orn(Fmoc)-OH, also known as Nα-Fmoc-Nδ-Trt-L-ornithine, is a protected amino acid derivative used in solid-phase peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group protecting the δ-amino group of ornithine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Orn(Fmoc)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the δ-amino group using the trityl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and the reactions are typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
化学反应分析
Types of Reactions
Trt-Orn(Fmoc)-OH undergoes several types of reactions, primarily focused on the removal of the protecting groups. These reactions include:
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using acidic conditions, often trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used as coupling reagents.
Major Products Formed
The primary products formed from these reactions are the desired peptides with the specific sequence of amino acids. The removal of the protecting groups yields the free amino acids ready for further reactions or applications.
科学研究应用
Trt-Orn(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for research and development.
Biology: Facilitates the study of protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用机制
The mechanism of action of Trt-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the stepwise assembly of peptides. The Fmoc group is removed under basic conditions, allowing for the coupling of the next amino acid. The Trt group is removed under acidic conditions, freeing the δ-amino group for further reactions.
相似化合物的比较
Similar Compounds
Nα-Fmoc-Nδ-Boc-L-ornithine: Similar to Trt-Orn(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group for δ-amino protection.
Fmoc-Lys(Boc)-OH: Uses Boc for protecting the ε-amino group of lysine.
Fmoc-Arg(Pbf)-OH: Uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) for protecting the guanidino group of arginine.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provides a balance of stability and ease of removal. The Trt group offers robust protection under basic conditions, while the Fmoc group is easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
属性
分子式 |
C39H36N2O4 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC 名称 |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)25-14-26-40-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36,41H,14,25-27H2,(H,40,44)(H,42,43)/t36-/m0/s1 |
InChI 键 |
VBMYQPLNCFMETK-BHVANESWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
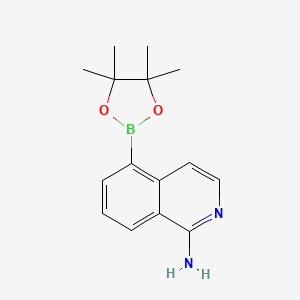
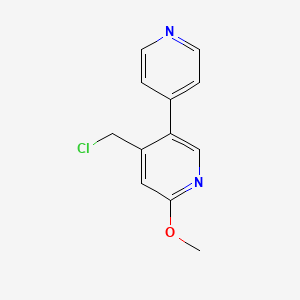
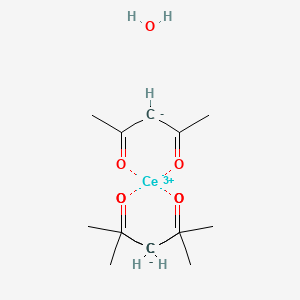
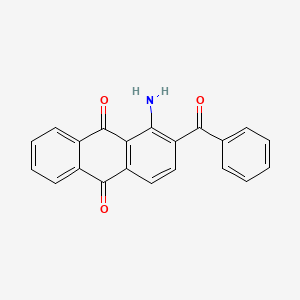
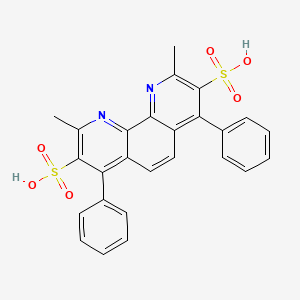
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
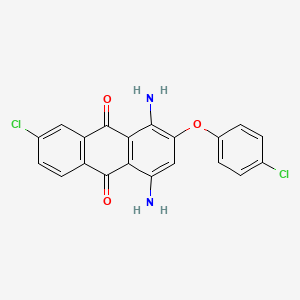

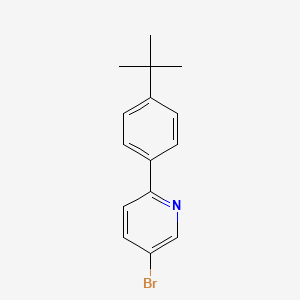
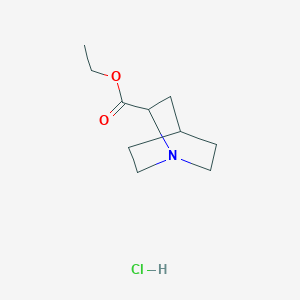
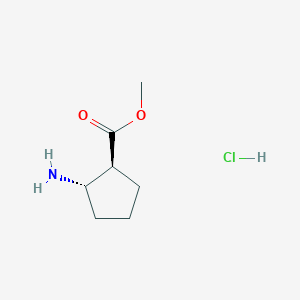

![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
